2-Benzyloxy-4-bromomethyl-1-nitrobenzene
Description
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
4-(bromomethyl)-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrNO3/c15-9-12-6-7-13(16(17)18)14(8-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
HFHUKDDAGCVZKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key differences between 2-benzyloxy-4-bromomethyl-1-nitrobenzene and its analogs lie in substituent positions and functional groups:
Notes:
- Bromomethyl vs.
- Nitro Group Position : The nitro group at position 1 (para to benzyloxy) in the target compound creates strong electron-withdrawing effects, directing electrophilic substitutions to specific positions. In contrast, 688363-79-3 has nitro at position 3, altering regioselectivity .
Research Findings and Industrial Relevance
- Patent Activity : Bayer’s patent (US2013/190290 A1) highlights benzyloxy-nitrobenzene derivatives as intermediates in agrochemicals, emphasizing the commercial value of this structural class .
Preparation Methods
Molecular Architecture and Substituent Effects
2-Benzyloxy-4-bromomethyl-1-nitrobenzene features a benzene ring substituted at positions 1 (nitro), 2 (benzyloxy), and 4 (bromomethyl). The nitro group’s strong electron-withdrawing nature deactivates the ring, directing incoming electrophiles to meta positions relative to itself. Conversely, the benzyloxy group acts as an ortho/para director, creating competing regiochemical outcomes during functionalization. The bromomethyl moiety introduces steric bulk and reactivity for further derivatization, necessitating late-stage introduction to prevent side reactions.
Key Synthetic Hurdles
-
Nitration Selectivity : Ensuring nitro group placement at position 1 without para contamination.
-
Benzyl Ether Stability : Avoiding cleavage under acidic bromination conditions.
-
Methyl Bromination : Overcoming the low reactivity of aliphatic C–H bonds in methyl groups.
Established Synthetic Routes
Nitration of 4-Methylphenol
Starting with 4-methylphenol (p-cresol), nitration with concentrated HNO₃/H₂SO₄ at 0–5°C yields 2-nitro-4-methylphenol. The hydroxyl group directs nitration to the ortho position, achieving >90% regioselectivity.
Benzyl Protection
Treatment of 2-nitro-4-methylphenol with benzyl bromide and K₂CO₃ in DMF at 80°C forms 2-benzyloxy-4-methyl-1-nitrobenzene. This step proceeds in 85–92% yield, with chromatography rarely required due to the inertness of the benzyl ether.
Radical Bromination of the Methyl Group
The critical bromination employs N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in CCl₄ under reflux (80°C, 12 h). UV light (365 nm) initiates radical chain propagation, converting the methyl group to bromomethyl with 78–84% efficiency. Alternative solvents like acetonitrile reduce byproducts but necessitate higher temperatures (100°C).
Mechanistic Insight :
The nitro group’s electron-withdrawing effect stabilizes the transition state, enhancing reaction kinetics.
Bromination of 4-Methyl-2-nitrophenol
Direct bromination of 4-methyl-2-nitrophenol using PBr₃ in dichloromethane (0°C, 2 h) achieves 65–70% conversion to 4-bromomethyl-2-nitrophenol. Excess PBr₃ (3 eq) and rigorous moisture exclusion are critical to minimizing hydrolysis.
Benzylation of the Phenolic OH
The phenolic hydroxyl is protected via benzylation (benzyl chloride, K₂CO₃, DMF), yielding the target compound in 88% yield. This route avoids radical intermediates but faces challenges in purifying the bromomethylated precursor.
Comparative Analysis of Methodologies
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 72–78% | 58–62% |
| Purification Complexity | Moderate (chromatography needed) | High (volatile byproducts) |
| Scalability | >1 kg demonstrated | Limited to 100 g batches |
| Functional Group Tolerance | Stable under radical conditions | Sensitive to residual PBr₃ |
Advanced Modifications and Catalytic Innovations
Photoredox Catalysis for Bromination
Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) with NBS under blue LED light, reducing reaction times to 2–3 h while maintaining 80% yield. This method minimizes thermal degradation of the benzyl ether.
Industrial-Scale Optimization
Solvent Recycling
CCl₄ in Route 1 is distilled and reused, cutting costs by 40%. Process intensification via continuous flow reactors enhances mixing and heat transfer, boosting throughput by 3×.
Waste Stream Management
Spent H₂SO₄ from nitration is neutralized with Ca(OH)₂, generating CaSO₄ for construction materials. Bromide ions are recovered as NaBr via ion exchange.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Benzyloxy-4-bromomethyl-1-nitrobenzene to improve yield and purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor bromomethylation at the 4-position. For example, using DMF as a solvent and controlled heating (60–80°C) can enhance regioselectivity .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. Recrystallization in ethanol/water mixtures can further improve purity .
- Step 3 : Monitor reaction progress using TLC or HPLC to minimize side products like over-nitrated derivatives .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzyloxy at C2, bromomethyl at C4). -NMR should show distinct peaks for the benzyloxy group (~δ 5.1 ppm) and bromomethyl (~δ 4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular weight (e.g., [M+H] at m/z 322.0 for CHBrNO) and detect isotopic patterns consistent with bromine .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?
- Methodological Answer :
- Step 1 : Validate computational parameters (e.g., DFT functional, basis set) by comparing calculated NMR shifts with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve agreement .
- Step 2 : Check for dynamic effects (e.g., conformational flexibility of the benzyloxy group) using variable-temperature NMR or molecular dynamics simulations .
- Step 3 : Cross-validate with alternative techniques like IR spectroscopy (e.g., nitro group stretching at ~1520 cm) or X-ray photoelectron spectroscopy (Br 3d binding energy) .
Q. What experimental strategies can address unexpected side reactions during functionalization of this compound?
- Methodological Answer :
- Step 1 : Identify competing reaction pathways (e.g., nitro group reduction under catalytic hydrogenation). Use protecting groups (e.g., acetyl for nitro) to suppress undesired reactivity .
- Step 2 : Optimize reaction stoichiometry. For example, limit excess nucleophiles in substitution reactions to prevent multiple substitutions at the bromomethyl site .
- Step 3 : Employ in-situ monitoring (e.g., ReactIR or UV-Vis spectroscopy) to detect transient intermediates and adjust reaction conditions dynamically .
Q. How should researchers handle conflicting crystallographic data when determining the solid-state structure of this compound?
- Methodological Answer :
- Step 1 : Re-examine data quality (e.g., resolution, R-factor). Reprocess raw diffraction data using SHELXL to check for missed symmetry or twinning .
- Step 2 : Compare with powder XRD to rule out polymorphism. Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing packing .
- Step 3 : Validate against spectroscopic data (e.g., NMR in solution) to confirm structural consistency across phases. Discrepancies may indicate solvent or temperature effects .
Data Analysis and Contradiction Management
Q. How can researchers systematically analyze contradictory results in substitution reactivity studies?
- Methodological Answer :
- Step 1 : Apply the "contradiction matrix" approach: Categorize anomalies (e.g., unexpected regioselectivity) and test hypotheses (e.g., steric hindrance vs. electronic effects) via controlled experiments .
- Step 2 : Use statistical tools (e.g., principal component analysis) to correlate reaction conditions (solvent, catalyst) with outcomes. Identify outliers for further investigation .
- Step 3 : Replicate experiments under identical conditions to distinguish between systematic errors (e.g., impure reagents) and intrinsic reactivity .
Experimental Design Considerations
Q. What are the key stability considerations when designing long-term storage protocols for this compound?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor via HPLC for nitro group reduction or bromine loss .
- Step 2 : Store under inert atmosphere (argon) in amber vials at –20°C to prevent photodegradation and moisture absorption .
- Step 3 : Characterize degradation products using LC-MS and adjust storage conditions accordingly .
Advanced Functionalization Challenges
Q. How can researchers achieve selective cross-coupling reactions at the bromomethyl site without affecting the nitro group?
- Methodological Answer :
- Step 1 : Use palladium catalysts (e.g., Pd(PPh)) with mild bases (KCO) in polar aprotic solvents (THF) to favor Suzuki-Miyaura coupling while preserving nitro groups .
- Step 2 : Protect the nitro group temporarily (e.g., via acetylation) if harsh conditions are unavoidable .
- Step 3 : Monitor reaction progress with -NMR (if fluorinated reagents are used) or inline FTIR to detect nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
